molecular formula C26H19F3N6O2S B12498174 N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide

N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide

Cat. No.: B12498174
M. Wt: 536.5 g/mol
InChI Key: JDZDAPKUIFXYRT-UHFFFAOYSA-N
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Description

N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in these reactions include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific molecular targets and pathways.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, pyrazole derivatives, and carbamoyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19F3N6O2S

Molecular Weight

536.5 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[[2-[3-naphthalen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]urea

InChI

InChI=1S/C26H19F3N6O2S/c1-15-6-10-19(11-7-15)30-24(37)33-32-23(36)21-14-38-25(31-21)35-22(26(27,28)29)13-20(34-35)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,32,36)(H2,30,33,37)

InChI Key

JDZDAPKUIFXYRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CSC(=N2)N3C(=CC(=N3)C4=CC5=CC=CC=C5C=C4)C(F)(F)F

Origin of Product

United States

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